

# "Discovery and history of Disodium 5'-inosinate as a flavor enhancer"

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## Compound of Interest

Compound Name: Disodium 5'-inosinate

Cat. No.: B8276402

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## Abstract

Disodium 5'-inosinate (IMP), a purine ribonucleotide, is a pivotal flavor enhancer in the food industry, renowned for its ability to impart the umami taste, often described as savory or meaty. Its discovery and subsequent commercialization represent a significant milestone in food science and technology. This technical guide provides a comprehensive overview of the history of IMP, from its initial isolation to its current industrial production methods. It delves into the scientific underpinnings of its flavor-enhancing properties, particularly its synergistic relationship with monosodium glutamate (MSG). Detailed experimental protocols for its extraction, production, and sensory evaluation are provided, along with quantitative data and visualizations of key pathways and workflows. This document serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the science and history of umami flavor enhancement.

## A Historical Journey: The Discovery of Umami and Inosinate

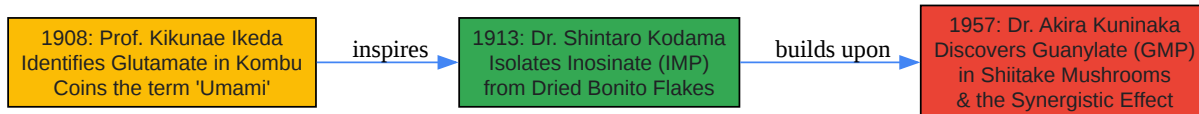
The story of disodium 5'-inosinate is intrinsically linked to the discovery of umami, the fifth basic taste.

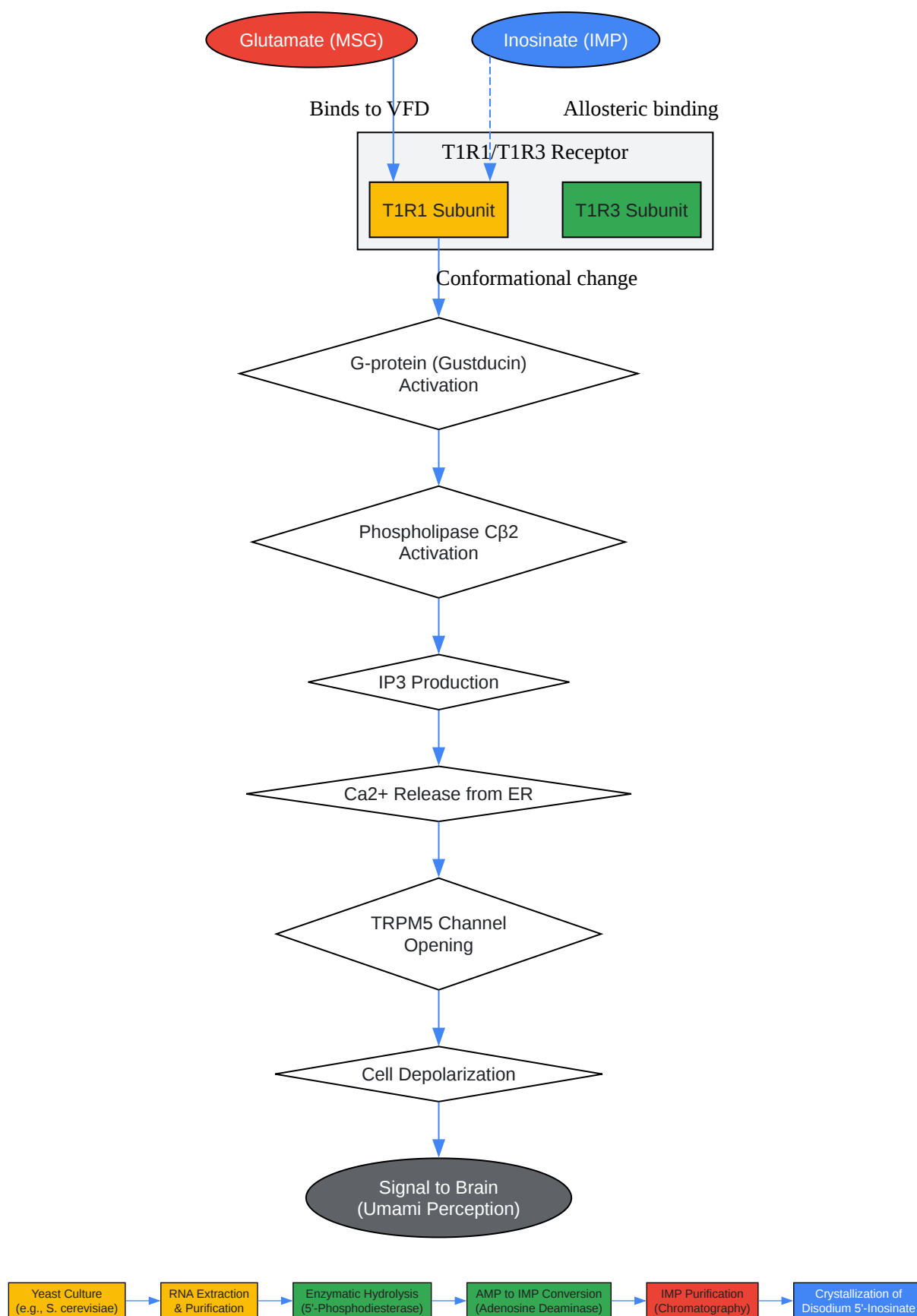
- 1908: The Dawn of Umami: The journey began with Japanese chemist Professor Kikunae Ikeda of the Tokyo Imperial University.<sup>[1][2]</sup> While studying the flavor of kombu (kelp) broth, he identified L-glutamate as the source of a distinct savory taste, which he named "umami."

[1][3] This led to the commercialization of monosodium glutamate (MSG) as a flavor enhancer.[4]

- 1913: The Discovery of a New Umami Substance: Dr. Shintaro Kodama, a disciple of Professor Ikeda, sought to identify the umami component in another traditional Japanese ingredient, dried bonito flakes (katsuobushi).[1][5] His research, published in the Journal of the Tokyo Chemical Society, culminated in the isolation of the disodium salt of inosinic acid (disodium 5'-inosinate) as the substance responsible for the savory taste of the fish flakes.[6][7]
- 1957: The Trifecta of Umami: The umami family expanded further when Dr. Akira Kuninaka of Yamasa Shoyu Research Laboratories discovered that 5'-guanylate, found in dried shiitake mushrooms, also possessed a strong umami taste.[5] Kuninaka's work also illuminated the remarkable synergistic effect between glutamate and these 5'-ribonucleotides, where the combination results in a significantly amplified umami taste.[5]

## Historical Timeline of Umami Discovery





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